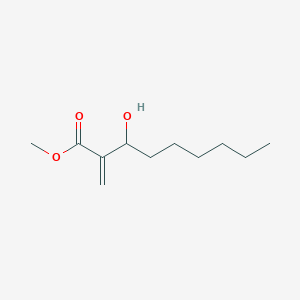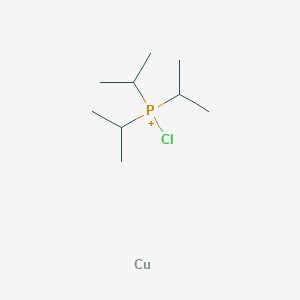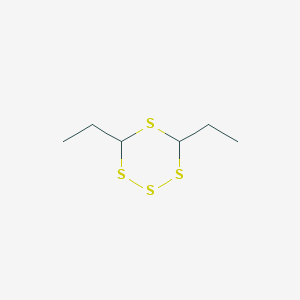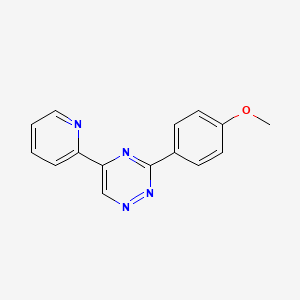
1,2,3-Tris(hexadecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(hexadecyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three hexadecyloxy groups at the 1, 2, and 3 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including material science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(hexadecyloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of pyrogallol with 1-bromohexadecane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tris(hexadecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hexadecyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Tris(hexadecyloxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3-Tris(hexadecyloxy)benzene primarily involves its ability to participate in non-covalent interactions such as π-stacking and van der Waals forces. These interactions facilitate the self-assembly of the compound into well-ordered structures, which can be utilized in various applications, including the formation of nanomaterials and supramolecular architectures .
Comparación Con Compuestos Similares
1,2,3-Tris(dodecyloxy)benzene: Similar in structure but with shorter alkyl chains, leading to different physical properties and self-assembly behavior.
1,2,3-Tris(octadecyloxy)benzene: Similar structure with longer alkyl chains, affecting its solubility and aggregation properties.
Uniqueness: 1,2,3-Tris(hexadecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between solubility and self-assembly properties. This makes it particularly useful in applications requiring precise control over molecular interactions and aggregation behavior.
Propiedades
Número CAS |
151237-09-1 |
|---|---|
Fórmula molecular |
C54H102O3 |
Peso molecular |
799.4 g/mol |
Nombre IUPAC |
1,2,3-trihexadecoxybenzene |
InChI |
InChI=1S/C54H102O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49-55-52-47-46-48-53(56-50-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)57-51-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-48H,4-45,49-51H2,1-3H3 |
Clave InChI |
DZORZGNDTOMRJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)




![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)


